molecular formula C11H13NO B7905921 Cyclohexanone, 4-(4-pyridinyl)- CAS No. 103319-02-4

Cyclohexanone, 4-(4-pyridinyl)-

Cat. No.: B7905921
CAS No.: 103319-02-4
M. Wt: 175.23 g/mol
InChI Key: RSDGRRJTGIGGBP-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-(4-pyridinyl)- is an organic compound with the molecular formula C11H13NO It features a cyclohexanone ring substituted with a pyridine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 4-(4-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of cyclohexanone, 4-(4-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-(4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-substituted cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-substituted cyclohexanone derivatives, while reduction can produce pyridine-substituted cyclohexanol.

Scientific Research Applications

Cyclohexanone, 4-(4-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexanone, 4-(4-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Cyclohexanone, 4-(4-pyridinyl)- can be compared with other similar compounds, such as:

    Cyclohexanone: Lacks the pyridine ring, resulting in different chemical and biological properties.

    4-Pyridinyl-substituted compounds: These compounds share the pyridine ring but differ in the nature of the substituent on the cyclohexanone ring.

Conclusion

Cyclohexanone, 4-(4-pyridinyl)- is a compound of significant interest due to its unique structure and versatile applications in various fields of scientific research

Properties

IUPAC Name

4-pyridin-4-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDGRRJTGIGGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436233
Record name Cyclohexanone, 4-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103319-02-4
Record name Cyclohexanone, 4-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 70 ml of 0.5N hydrochloric acid was dissolved 4 g of 4-(4-pyridyl)cyclohex-3-enone ethyleneacetal and, 400 mg of 10% palladium-carbon was added to the solution followed by hydrogenation at normal temperature under normal pressure. After completion of the reaction, the catalyst was removed. After the system was rendered alkaline with a sodium hydroxide aqueous solution, it was extracted with methylene chloride to give 2.7 g of 4-(4-pyridyl)cyclohexanone.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2 M HCl (13.6 ml) was added to a solution of 4-(1,4-dioxaspiro[4.5]decan-8-yl)pyridine (3.0 g, 13.6 mmol, 1 eq) in THF (136 ml), and stirring was carried out for 3 h at RT. The solvent was removed under reduced pressure. The residue was diluted with water (50 ml) and rendered basic with solid sodium hydrogen carbonate. Then extraction with ethyl acetate (2×100 ml) was carried out. The combined organic phases were washed with water (80 ml), dried over sodium sulfate and concentrated under reduced pressure. The desired product was used in the next step without being purified further. Yield: 69% (1.65 g, 9.42 mmol).
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One

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